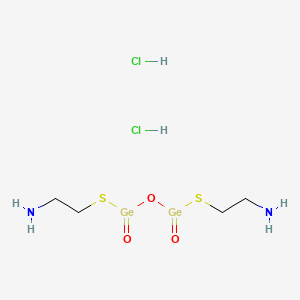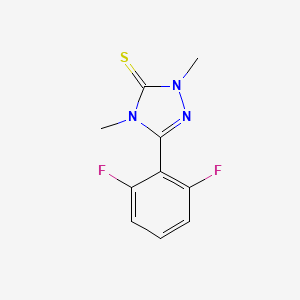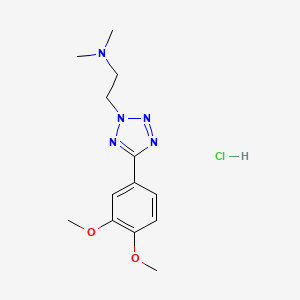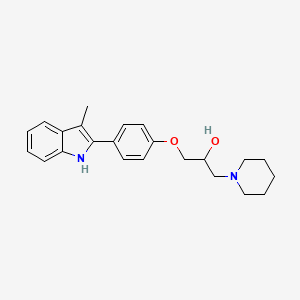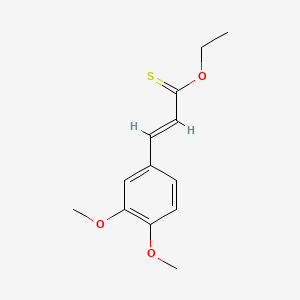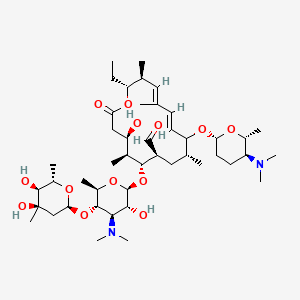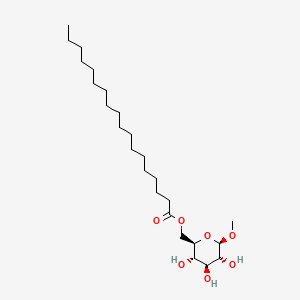
Methyl 6-stearoyl-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-stearoyl-beta-D-glucopyranoside is a chemical compound that belongs to the class of glycosides It is a derivative of glucopyranoside, where a stearoyl group is attached to the sixth carbon of the glucose moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-stearoyl-beta-D-glucopyranoside typically involves the esterification of methyl beta-D-glucopyranoside with stearic acid. The reaction is usually catalyzed by an acid or base catalyst under controlled temperature and pressure conditions. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to ensure regioselectivity.
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic methods, which offer higher specificity and yield. Lipase-catalyzed esterification in organic solvents like acetonitrile has been reported to be effective for the regioselective synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-stearoyl-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucose moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester bond can be reduced to yield the corresponding alcohol.
Substitution: The stearoyl group can be substituted with other acyl groups through transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Transesterification can be catalyzed by acids, bases, or enzymes like lipases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield glucuronic acid derivatives, while reduction can produce glucopyranoside alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 6-stearoyl-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: It serves as a substrate for enzymatic studies, particularly those involving lipases and glycosidases.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of methyl 6-stearoyl-beta-D-glucopyranoside involves its interaction with specific enzymes and receptors. The stearoyl group enhances its hydrophobic interactions, allowing it to integrate into lipid bilayers and affect membrane properties. It can also act as an inhibitor or activator of certain enzymes, depending on its structural conformation and the presence of other functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl beta-D-glucopyranoside: Lacks the stearoyl group, making it more hydrophilic.
Methyl 6-O-galloyl-beta-D-glucopyranoside: Contains a galloyl group instead of a stearoyl group, which imparts different biological activities.
Methyl alpha-D-glucopyranoside: An isomer with the alpha configuration at the anomeric carbon, affecting its reactivity and interaction with enzymes.
Uniqueness
Methyl 6-stearoyl-beta-D-glucopyranoside is unique due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. This property makes it valuable in applications requiring the formation of stable emulsions or micelles.
Eigenschaften
CAS-Nummer |
20771-13-5 |
|---|---|
Molekularformel |
C25H48O7 |
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C25H48O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)31-19-20-22(27)23(28)24(29)25(30-2)32-20/h20,22-25,27-29H,3-19H2,1-2H3/t20-,22-,23+,24-,25-/m1/s1 |
InChI-Schlüssel |
WQAXDWGYHYPNIA-PRDVQWLOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


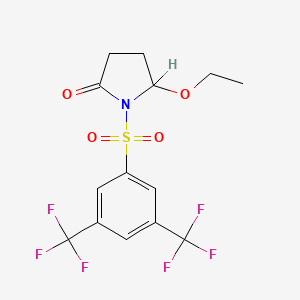

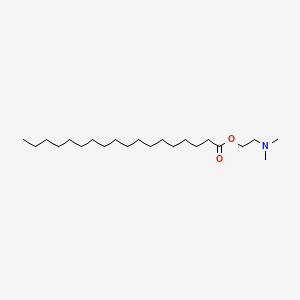
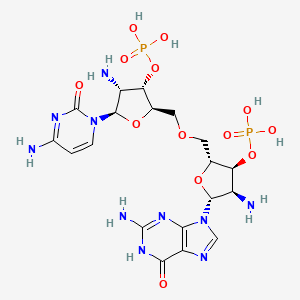
![5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione](/img/structure/B15187361.png)
